4′-Hydroxycilostazol, trans- is a major metabolite of cilostazol, a drug primarily known for its therapeutic effects in treating intermittent claudication. [] While cilostazol itself holds clinical significance, 4′-hydroxycilostazol plays a crucial role in scientific research, particularly in understanding the metabolism and potential drug-drug interactions of cilostazol. This metabolite is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. []
The provided literature primarily focuses on the formation of 4′-hydroxycilostazol through metabolic reactions rather than its involvement in specific chemical reactions. The primary reaction discussed is its formation through the hydroxylation of cilostazol via cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. []
Cilostazol Metabolism: Investigating the formation and elimination kinetics of 4′-hydroxycilostazol provides insights into the metabolic pathways of cilostazol within the body. [, ] This knowledge aids in understanding the duration of action, potential drug interactions, and individual variations in response to cilostazol.
Drug-Drug Interactions: Research utilizes 4′-hydroxycilostazol to understand how the co-administration of other drugs or compounds can influence the metabolism of cilostazol. [] For example, one study demonstrated that baicalein, a natural compound, significantly increased the levels of cilostazol in rat plasma while simultaneously decreasing the levels of 4′-hydroxycilostazol. [] This finding suggests a potential drug-drug interaction, highlighting the importance of considering dosage adjustments for cilostazol when co-administered with baicalein.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6